molecular formula C14H19NO4 B1440886 (R)-2-(Boc-amino)-2-phenylpropanoic acid CAS No. 365442-14-4

(R)-2-(Boc-amino)-2-phenylpropanoic acid

Cat. No.: B1440886
CAS No.: 365442-14-4
M. Wt: 265.3 g/mol
InChI Key: WOGUASPHMADVMU-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Boc-amino)-2-phenylpropanoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)-2-phenylpropanoic acid typically involves the protection of the amino group of ®-2-amino-2-phenylpropanoic acid with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of ®-2-(Boc-amino)-2-phenylpropanoic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)-2-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)-2-phenylpropanoic acid primarily involves its role as a protected amino acid. The Boc group prevents the amino function from participating in unwanted reactions, allowing for selective transformations at other functional groups. Upon deprotection, the free amino group can engage in various biochemical and chemical processes, such as forming peptide bonds or interacting with enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-(Boc-amino)-2-phenylpropanoic acid is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is crucial .

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-13(2,3)19-12(18)15-14(4,11(16)17)10-8-6-5-7-9-10/h5-9H,1-4H3,(H,15,18)(H,16,17)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGUASPHMADVMU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](C1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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